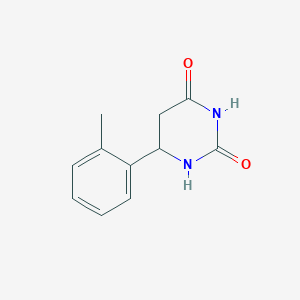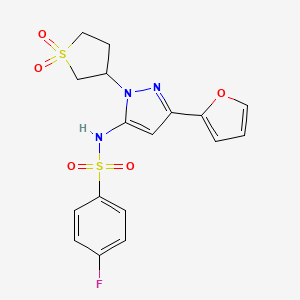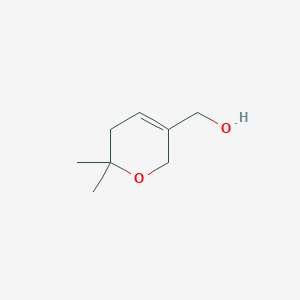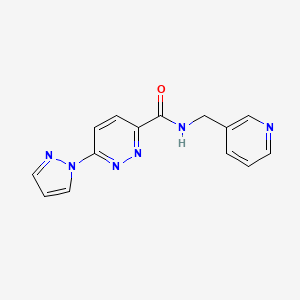
(4-Ethoxyphenyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)methyl methanesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is synthesized through a specific method, which will be discussed in This compound has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, advantages, and limitations for lab experiments, and future directions of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)methyl methanesulfonate has been widely used in scientific research as a reagent for the protection of alcohols. It is commonly used in the synthesis of various organic compounds, such as peptides and nucleotides. It has also been used as a protecting group for the synthesis of glycosides and glycopeptides.
Wirkmechanismus
The mechanism of action of (4-Ethoxyphenyl)methyl methanesulfonate involves the formation of a sulfonate ester with the hydroxyl group of an alcohol. This reaction occurs through the displacement of the hydroxyl group by the methanesulfonyl group. The resulting sulfonate ester is stable under acidic conditions, making it an ideal protecting group in organic synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-Ethoxyphenyl)methyl methanesulfonate in laboratory experiments has several advantages. It is a stable and easy-to-handle compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of organic synthesis reactions.
However, there are also limitations to the use of this compound in laboratory experiments. It is a toxic and irritant compound that requires careful handling and disposal. It is also a relatively expensive reagent, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (4-Ethoxyphenyl)methyl methanesulfonate in scientific research. One area of interest is the development of new protecting groups for the synthesis of complex organic compounds. Another area of interest is the investigation of the compound's antifungal and antibacterial properties, which may lead to the development of new antimicrobial agents.
Conclusion
In conclusion, this compound is a valuable compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The compound has several future directions for research, making it an important tool in the field of organic chemistry.
Synthesemethoden
(4-Ethoxyphenyl)methyl methanesulfonate is synthesized through a reaction between 4-ethoxybenzyl alcohol and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The product is purified through column chromatography, yielding a white crystalline solid.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-3-13-10-6-4-9(5-7-10)8-14-15(2,11)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXICRSQLRVUPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)


![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)








![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)